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Compound of Interest

Compound Name: spirotryprostatin A

Cat. No.: B8257919

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a complex indole alkaloid first isolated from the fungus Aspergillus
fumigatus.[1] It belongs to the spiro-oxindole class of natural products and has garnered
significant scientific interest due to its unique spirocyclic architecture and its potent inhibitory
activity against the mammalian cell cycle, specifically arresting cells in the G2/M phase.[2] The
intricate structure and biological activity of spirotryprostatin A necessitate robust analytical
techniques for its unambiguous characterization. This document provides detailed application
notes and experimental protocols for the characterization of spirotryprostatin A using Nuclear
Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray lonization Mass
Spectrometry (HR-ESI-MS).

Physicochemical Properties of Spirotryprostatin A

A summary of the key physicochemical properties of spirotryprostatin A is presented below.
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Property Value

Molecular Formula C22H25N304][1]
Molecular Weight 395.50 g/mol [1]
Monoisotopic Mass 395.18450629 Da[3]
Appearance Colorless Needles[1]

Soluble in chloroform, dichloromethane, ethyl

Solubilit
Y acetate, DMSO, and acetone[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of spirotryprostatin
A, providing detailed information about the carbon and proton framework of the molecule.

'H and *C NMR Spectroscopic Data

The following table summarizes the *H and 3C NMR chemical shift assignments for
spirotryprostatin A. Data has been compiled from the literature, notably from the supporting
information of the enantioselective total synthesis reported by Peng, T. et al.[1]
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1H Chemical Shift (8, ppm,

Position 13C Chemical Shift (6, ppm) Lo .
Multiplicity, J in Hz)

2 176.9 -

3 77.2 -

3a 130.5 -

4 128.8 7.28 (d, J=8.4)

5 114.4 6.85 (dd, J=8.4, 2.4)

6 159.8 -

7 109.8 6.78 (d, J = 2.4)

7a 142.1 -

1 - 8.20 (s, 1H, NH)

2' 68.2 3.85(dd, J=11.2,4.8)

4 165.8 -

5a’ 60.1 4.15 (t, J = 8.0)

7 25.4 1.95-2.10 (m, 2H)

8" 225 1.80-1.90 (m, 2H)

9' 45.9 3.50-3.60 (m, 2H)

11 169.5 -

12' 59.8 4.05 (dd, J = 9.2, 4.0)

13' 33.1 2.35-2.45 (m, 1H)

" 25 0 2.15-2.25 (m, 1H), 1.65-1.75
(m, 1H)

15' 121.8 5.15(d, J=9.6)

16' 136.2 -

17" 25.7 1.78 (s, 3H)

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8257919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

18' 18.4 1.72 (s, 3H)

6-OCHs 55.8 3.80 (s, 3H)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis

1. Sample Preparation:
» Weigh approximately 5-10 mg of purified spirotryprostatin A.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz or DMSO-
de).

e Transfer the solution to a 5 mm NMR tube.
o Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition:

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
cryoprobe for enhanced sensitivity.

e Experiments:
o H NMR: Acquire a standard one-dimensional proton spectrum.
o 13C NMR: Acquire a proton-decoupled carbon spectrum.

o 2D NMR: To aid in structural assignment, perform a suite of 2D NMR experiments,
including:

= COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.
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» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons.

» NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and
elucidate the stereochemistry.

e Typical *H NMR Parameters:

[¢]

Pulse Program: zg30

[¢]

Number of Scans: 16-64

[e]

Relaxation Delay (d1): 1.0 s

o

Acquisition Time: ~4 s

» Typical 3C NMR Parameters:

o Pulse Program: zgpg30

o Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay (d1): 2.0 s

o Data Processing: Process the acquired data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing the chemical
shifts to the residual solvent peak or an internal standard (e.g., TMS).
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Sample Preparation

Weigh Spirotryprostatin A (5-10 mg)

:

Dissolve in Deuterated Solvent (e.g., CDCI3)

'

Transfer to NMR Tube

Data Acquisition

Acquire NMR Spectra on High-Field Spectrometer

'

:

1D *H NMR

'

1D 3C NMR

2D NMR (COSY, HSQC, HMBC, NOESY)

Y

Data Processing & Analysis

Process Raw Data (FT, Phasing, Baseline Correction)

'

Spectral Analysis & Signal Assignment

:

Structure Elucidation & Verification
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Sample Preparation

Prepare Stock Solution (1 mg/mL)

'

Dilute to 1-10 pg/mL in Mobile Phase

HR-ESI-MVS Analysis

Infuse/Inject into Mass Spectrometer

' '

Full Scan MS (Accurate Mass) Tandem MS (MS/MS) of [M+H]*

Data Interpretation

y

Determine Elemental Composition Analyze Fragmentation Pattern

v

Structural Confirmation
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Major Fragment Ions

Loss of isobutene w - CsH11N203 | Indole core fragment
[M+H - CaHsg]* = m/z ~188
| _» m/z 340.1288 J
M+H]*

m/z 396.1918 RDA
R Loss of proline moiety
\;[ Cleavage of diketopiperazine ring] CAENG [ miz ~228 ]

- CaHs

Spirotryprostatin A

(Retro-Diels-Alder type)
m/z ~297

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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